5-Amino-2-methylindole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

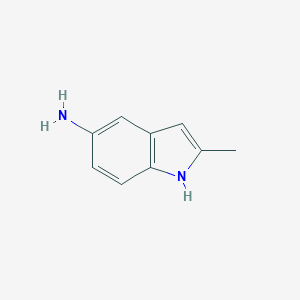

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQULCCZIXYRBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370072 | |

| Record name | 5-Amino-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7570-49-2 | |

| Record name | 5-Amino-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-2-methylindole basic properties and structure

An In-depth Technical Guide to 5-Amino-2-methylindole: Core Properties and Structure

Introduction

This compound is a versatile heterocyclic aromatic compound that serves as a crucial building block in the realms of medicinal chemistry, pharmaceutical development, and materials science.[1] Its unique structure, featuring a reactive amino group on the indole scaffold, makes it an ideal starting material for the synthesis of a wide array of complex molecules with diverse biological activities.[1] This technical guide provides a comprehensive overview of the fundamental properties, structure, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Structure

The foundational characteristics of this compound are summarized in the table below, providing a quick reference for its physical and chemical properties.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₁₀N₂ | [1][][3] |

| Molecular Weight | 146.19 g/mol | [1][][3] |

| Appearance | Red to dark blue to black or brown crystalline powder/chunks | [1][] |

| Melting Point | 153-157 °C | [][4] |

| Boiling Point | 357.3 °C at 760 mmHg | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| IUPAC Name | 2-methyl-1H-indol-5-amine | [][3] |

| CAS Number | 7570-49-2 | [1][][3] |

| SMILES | CC1=CC2=C(N1)C=CC(=C2)N | [][5] |

| Purity | Typically ≥97-98% (GC) | [1][][6] |

Chemical Structure

The chemical structure of this compound consists of a bicyclic structure, composed of a benzene ring fused to a pyrrole ring, with a methyl group at position 2 and an amino group at position 5.

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound and its derivatives can be achieved through various methods, with the Fischer indole synthesis and its modifications being a common approach. A generalized experimental protocol based on the principles of indolization is outlined below. One method involves the indolization of ethyl levulinate p-acetaminophenylhydrazone to obtain indole compounds with an amino group.[7]

General Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodology (Illustrative Example):

-

Hydrazone Formation: A p-substituted aniline derivative is reacted with an appropriate ketone or keto-ester, such as ethyl levulinate, in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to form the corresponding phenylhydrazone.

-

Indolization: The formed phenylhydrazone is then subjected to cyclization, which is the core of the indole synthesis. This is often achieved by heating the hydrazone in the presence of an acid catalyst. A mixture of sulfuric acid and acetic acid or hydrobromic acid can be used for this purpose.[8]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is then extracted using an organic solvent. Purification is typically performed by column chromatography on silica gel to yield the pure 5-substituted indole derivative.[9]

Applications and Biological Significance

This compound is a valuable precursor in the synthesis of a multitude of biologically active compounds.[1] Its derivatives have shown promise in various therapeutic areas.

Key Application Areas:

References

- 1. chemimpex.com [chemimpex.com]

- 3. This compound | C9H10N2 | CID 2733992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7570-49-2 [chemicalbook.com]

- 5. This compound | CAS:7570-49-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. labcompare.com [labcompare.com]

- 7. researchgate.net [researchgate.net]

- 8. KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google Patents [patents.google.com]

- 9. CN108440496B - A method of preparing 2- aminoindole derivatives - Google Patents [patents.google.com]

5-Amino-2-methylindole: A Technical Guide to its Synthesis, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methylindole is a heterocyclic aromatic amine that has garnered significant attention in medicinal chemistry and drug discovery. Its indole core, substituted with a methyl group at the 2-position and an amino group at the 5-position, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its applications in the development of therapeutics for various diseases, including cancer, inflammation, and neurological disorders.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| CAS Number | 7570-49-2 |

| Appearance | Brown crystalline powder or chunks |

| Melting Point | 153-157 °C |

| Boiling Point | 357.3 °C at 760 mmHg |

| IUPAC Name | 2-methyl-1H-indol-5-amine |

Discovery and History

The precise first synthesis of this compound is not well-documented in readily available historical literature. However, its development is intrinsically linked to the broader history of indole chemistry, which began in the 19th century. The foundational work on indole synthesis was laid by Adolf von Baeyer in 1866 and Emil Fischer, who developed the renowned Fischer indole synthesis in 1883.[1] This reaction, involving the acid-catalyzed cyclization of arylhydrazones, provided a versatile method for preparing a wide range of substituted indoles.[2]

The synthesis of this compound is a logical extension of these early methods, likely developed as chemists explored the functionalization of the indole nucleus to create novel compounds with diverse properties. The most common synthetic route proceeds through the nitration of 2-methylindole to yield 5-nitro-2-methylindole, followed by the reduction of the nitro group to an amine. This two-step process remains a fundamental approach in organic synthesis for the preparation of amino-substituted indoles.

Synthetic Protocols

The synthesis of this compound is typically achieved in a two-step process, as illustrated in the workflow below.

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 5-Nitro-2-methylindole (Nitration)

Objective: To introduce a nitro group at the 5-position of the 2-methylindole ring.

Materials:

-

2-Methylindole

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-water

Procedure:

-

In a flask equipped with a magnetic stirrer and maintained at 0 °C using an ice bath, dissolve 2-methylindole in concentrated sulfuric acid with vigorous stirring.

-

Slowly add a solution of sodium nitrite in concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture for a short period (e.g., 10 minutes).

-

Pour the reaction mixture into a beaker containing ice-water. A yellow precipitate of 5-nitro-2-methylindole will form.

-

Isolate the product by filtration and wash thoroughly with cold water to remove any residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Step 2: Synthesis of this compound (Reduction)

The reduction of the nitro group in 5-nitro-2-methylindole to an amine can be achieved using various reducing agents. Two common and effective methods are presented below.

Method A: Reduction with Iron Powder in Acetic Acid

Objective: To reduce the nitro group of 5-nitro-2-methylindole to an amino group using iron powder in an acidic medium.

Materials:

-

5-Nitro-2-methylindole

-

Iron (Fe) powder

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 1 N)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 5-nitro-2-methylindole in a mixture of ethanol and acetic acid.

-

Add iron powder to the suspension.

-

Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring for several hours (e.g., 2 hours).[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Neutralize the reaction mixture by adding a sodium hydroxide solution until the pH is approximately 8.[3]

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

Method B: Reduction with Tin(II) Chloride

Objective: To reduce the nitro group of 5-nitro-2-methylindole to an amino group using tin(II) chloride.[4]

Materials:

-

5-Nitro-2-methylindole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol (EtOH) or Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH) solution (e.g., 20%)

-

Ice-cold water

Procedure:

-

Dissolve 5-nitro-2-methylindole in ethanol or ethyl acetate in a round-bottom flask.

-

Add tin(II) chloride dihydrate to the solution at 0 °C.[5]

-

Stir the mixture at room temperature for a short period and then heat to reflux for several hours (e.g., 4 hours).[5]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and add ice-cold water.

-

Basify the mixture with a sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[5]

Applications in Drug Discovery and Development

This compound serves as a crucial building block for the synthesis of a variety of pharmacologically active compounds.[6] Its structural features allow for modifications that can lead to potent and selective drugs targeting a range of diseases.

Anticancer Activity

The 5-aminoindole scaffold is present in numerous compounds investigated for their anticancer properties. These derivatives often target key signaling pathways involved in tumor growth and proliferation.

Caption: Inhibition of VEGF signaling by 5-aminoindole derivatives.

One of the key targets for indole-based anticancer agents is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. This compound itself has been identified as a potential inhibitor of VEGF.[7] Derivatives of 5-aminoindoles have been synthesized and shown to exhibit significant inhibitory activity against VEGFR-2, a key receptor in the VEGF pathway. While specific IC₅₀ values for this compound are not widely reported, related indole derivatives have shown potent anti-angiogenic effects.

| Compound Class | Target | Reported Activity (IC₅₀) |

| Indole-based caffeic acid amides | DPPH radical scavenging | 50.98 - 136.8 µM[8] |

| 2-Phenylindole derivatives | Murine melanoma (B16F10) cells | 23.81 - 60.11 µM[9] |

| Indole-2-carboxamides | EGFR | 71 - 80 nM[10] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Derivatives of 5-aminoindoles have been explored for their anti-inflammatory properties.[6] These compounds can modulate inflammatory pathways by inhibiting key enzymes and signaling molecules.

For instance, novel derivatives of 2-amino-5-hydroxyindoles have been shown to be potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. One such derivative demonstrated an IC₅₀ value of approximately 300 nM.[11]

| Compound Class | Target/Assay | Reported Activity (IC₅₀) |

| 2-Amino-5-hydroxyindole derivative | 5-Lipoxygenase (5-LO) | ~300 nM[11] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Nitric Oxide (NO) release | 10.992 - 19.969 µM[12] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | IL-6 release | 1.539 - 4.715 µM[12] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | TNF-α release | 12.901 - 22.044 µM[12] |

Neurological Disorders

The indole nucleus is a core component of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), making indole derivatives, including this compound, promising candidates for the development of drugs targeting neurological and psychiatric disorders.[6] These compounds can interact with various receptors and enzymes in the central nervous system.

Caption: Modulation of neurotransmitter systems by 5-aminoindole derivatives.

Derivatives of 5-aminoindoles have been investigated for their potential to modulate monoamine levels in the brain, which may be beneficial in conditions like epilepsy. For example, certain azaindole derivatives have been shown to restore decreased levels of noradrenaline, dopamine, and serotonin in animal models of seizures.[13]

Conclusion

This compound is a valuable and versatile chemical entity with a rich, albeit not fully documented, history rooted in the foundations of indole chemistry. Its straightforward synthesis from readily available starting materials makes it an attractive scaffold for medicinal chemists. The diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and neuroprotective effects, underscore its significance in modern drug discovery. Further exploration of the therapeutic potential of novel this compound derivatives holds promise for the development of new and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 6. chemimpex.com [chemimpex.com]

- 7. US4217304A - Continuous reduction process - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterization of Biologically Significant 5-[N,N-dialkylamino alkoxy] azaindole 2-one, 3-thiosemicarbazones and 5-[N,N-dialkylamino alkoxy] azaindole 3-hydrazone, 2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-2-methylindole: A Versatile Scaffold in Basic Research and Drug Discovery

Introduction

5-Amino-2-methylindole is a heterocyclic aromatic amine that serves as a pivotal building block in synthetic organic chemistry and medicinal chemistry. Its indole core, substituted with a reactive amino group and a methyl group, provides a versatile scaffold for the development of a wide array of functional molecules. While the compound itself has been investigated for general anti-inflammatory and antimicrobial properties, its primary significance in basic research lies in its role as a key intermediate for synthesizing more complex derivatives with tailored biological activities and photophysical properties.[1] This technical guide explores the core applications of this compound in research, detailing its use in the synthesis of bioactive compounds and research tools, supported by quantitative data, experimental protocols, and process visualizations.

Core Applications in Basic Research

The utility of this compound stems from its unique structure, which allows for functionalization at multiple sites. The amino group is particularly reactive, making it an ideal handle for introducing diverse substituents to create libraries of compounds for screening.[1] Its derivatives are central to several research areas:

-

Pharmaceutical Development: The indole nucleus is a privileged scaffold in drug discovery.[1] this compound is a precursor for compounds targeting neurological disorders, inflammatory diseases, and microbial infections.[1]

-

Biological Probes: The indole structure is inherently fluorescent, a property that can be tuned through chemical modification. This makes this compound a valuable starting material for designing fluorescent probes to visualize and study cellular processes.[1]

-

Materials Science: Derivatives of this compound are used to create complex organic molecules for applications in materials science and environmental monitoring.[1]

Synthesis of Bioactive Derivatives

5-Lipoxygenase (5-LOX) Inhibitors for Inflammation Research

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[2] Inhibitors of 5-LOX are valuable tools for studying inflammatory pathways and have therapeutic potential for diseases like asthma and arthritis.[2] Derivatives of aminoindoles have been shown to be effective 5-LOX inhibitors.

A study on novel 2-amino-5-hydroxyindoles, structurally related to this compound, identified potent inhibitors of human 5-LOX. For instance, ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate demonstrated an IC₅₀ value of approximately 300 nM.[2] This highlights the potential of the aminoindole scaffold in designing targeted anti-inflammatory agents.

Azomethine Derivatives for Antimicrobial Studies

Azomethines, or Schiff bases, are synthesized by the condensation of primary amines with aldehydes or ketones. Derivatives prepared from 5-aminoindoles have been investigated for their biological activities, including antibacterial and anti-inflammatory properties.[3] The synthesis is often straightforward, allowing for the creation of a diverse library of compounds for screening. Studies on indolylmethylen-thioxothiazolidine derivatives, which incorporate an azomethine linkage, have shown significant antibacterial activity.[4]

Quinoline Derivatives

Tricyclic quinoline structures can be synthesized from 5-aminoindole through condensation reactions with compounds like acetone or mesityl oxide.[5] Quinolines are an important class of heterocycles present in many pharmacologically active compounds, and this synthetic route provides a direct method to access novel fused-ring systems for further biological evaluation.

Quantitative Data Summary

The following tables summarize quantitative data for various derivatives synthesized from aminoindole precursors, demonstrating their potential in different research applications.

Table 1: Biological Activity of Aminoindole Derivatives

| Derivative Class | Compound Example | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 5-LOX Inhibitor | Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate | Human 5-LOX | IC₅₀ | ~300 nM | [2] |

| 5-LOX Inhibitor | Isoxazole Derivative C3 | 5-LOX | IC₅₀ | 8.47 µM | [6] |

| α-Glucosidase Inhibitor | (Z)-5-Fluoro-3-(3-hydroxybenzylidene)indolin-2-one | α-Glucosidase | IC₅₀ | 35.83 ± 0.98 µM | [7] |

| Antimicrobial | (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one | S. aureus | MIC | 3.78 µmol/mL × 10⁻² | [4] |

| Antimicrobial | (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one | S. aureus | MBC | 4.09 µmol/mL × 10⁻² |[4] |

Table 2: Synthetic Yields and Photophysical Properties

| Derivative Class | Reaction/Compound | Metric | Value | Reference |

|---|---|---|---|---|

| 2-Aminoindole | Synthesis from 1-(pyridine-2-formyl)-7-methylindole | Yield | 94% | [8] |

| Quinoline | Synthesis from 5-aminoindole and mesityl oxide | Yield | 42% | [5] |

| Fluorescent Probe | Aminopyridine derivative | Quantum Yield (Φ) | 0.35 | [9] |

| Fluorescent Probe | Aminopyridine derivative | Quantum Yield (Φ) | 0.45 |[9] |

Experimental Protocols

Protocol 1: Synthesis of Azomethines (Schiff Bases)

This protocol describes a green, solvent-free method for synthesizing azomethines from an aromatic amine and an aldehyde.

Materials:

-

This compound (or other primary aromatic amine)

-

Substituted benzaldehyde

-

Mortar and pestle

-

Deionized water

-

Ethanol for recrystallization

Procedure:

-

Place an equimolar amount of the substituted benzaldehyde (e.g., 0.01 M) and this compound (0.01 M) into a mortar.[10]

-

Grind the mixture vigorously with the pestle at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, pour the solid mixture into cold deionized water to precipitate the product.

-

Collect the crude product by filtration.

-

Recrystallize the product from ethanol to yield the pure azomethine.[10]

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of a test compound against 5-LOX.

Materials:

-

Test compound (e.g., aminoindole derivative) dissolved in a suitable solvent (e.g., DMSO).

-

5-Lipoxygenase enzyme solution.

-

0.1 M Phosphate buffer (pH 8.0).

-

Substrate solution (e.g., linoleic acid).

-

UV/Visible Spectrophotometer.

-

Quercetin or Nordihydroguaiaretic acid (NDGA) as a positive control.

Procedure:

-

Prepare a reaction mixture containing the test compound solution and the 5-lipoxygenase enzyme solution in 0.1 M phosphate buffer (pH 8.0).[11]

-

Incubate the mixture for 10 minutes at 25 °C.[11]

-

Initiate the enzymatic reaction by adding the linoleic acid substrate solution.

-

Measure the change in absorbance at 234 nm for 6 minutes. The absorbance increase corresponds to the formation of the conjugated diene product, 13-hydroperoxylinoleic acid.[12]

-

Run a control reaction without the test compound.

-

Calculate the percentage of inhibition by comparing the rate of reaction with and without the inhibitor.

-

Determine the IC₅₀ value by testing a range of inhibitor concentrations.[12]

This compound is a compound of significant interest in basic research, not for its intrinsic biological activity, but as a foundational scaffold for chemical synthesis. Its utility is demonstrated in the creation of potent enzyme inhibitors for studying inflammatory pathways, novel antimicrobial agents, and functional molecules like fluorescent probes for bioimaging. The straightforward derivatization of its amino group allows researchers to generate and screen large libraries of compounds, accelerating the discovery of new molecules with valuable properties for both biological research and therapeutic development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. View of Contribution to syntheses of some azomethines of 5-amino-1-methyl-2-phenylindole series [vjs.ac.vn]

- 4. mdpi.com [mdpi.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 8. CN108440496B - A method of preparing 2- aminoindole derivatives - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. isca.me [isca.me]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. academicjournals.org [academicjournals.org]

5-Amino-2-methylindole (CAS: 7570-49-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 5-Amino-2-methylindole. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, a key signaling pathway associated with derivatives of this compound is visualized to illustrate its relevance in drug discovery.

Core Properties of this compound

This compound is a brown crystalline powder or chunks.[1] It is a versatile heterocyclic aromatic organic compound with a distinct molecular structure that makes it a valuable building block in medicinal chemistry and organic synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 7570-49-2 | [2] |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Brown crystalline powder or chunks | [1] |

| Melting Point | 153-157 °C | [1] |

| Boiling Point | 357.3 °C at 760 mmHg | [1] |

| Density | 1.213 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| InChI Key | JQULCCZIXYRBSE-UHFFFAOYSA-N | [1] |

Spectroscopic and Safety Information

The following table outlines key spectroscopic identifiers and safety information as per the Globally Harmonized System (GHS).

| Parameter | Details | Reference |

| SMILES | CC1=CC2=C(N1)C=CC(=C2)N | [1] |

| IUPAC Name | 2-methyl-1H-indol-5-amine | [2] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

| GHS Pictograms | Warning | [2] |

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

Objective: To synthesize this compound from 4-aminophenylhydrazine and acetone.

Reaction Scheme:

Materials:

-

4-Aminophenylhydrazine hydrochloride

-

Acetone

-

Anhydrous zinc chloride (or another suitable acid catalyst like polyphosphoric acid)

-

Ethanol

-

Sodium hydroxide solution (for neutralization)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Standard laboratory glassware for reflux, extraction, and filtration

-

Rotary evaporator

Procedure:

-

Formation of the Hydrazone:

-

Dissolve 4-aminophenylhydrazine hydrochloride in a minimal amount of warm ethanol.

-

Add a stoichiometric equivalent of acetone to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding hydrazone. The product may precipitate out of the solution upon formation.

-

The hydrazone intermediate can be isolated by filtration or the reaction mixture can be taken directly to the next step.

-

-

Indolization (Cyclization):

-

To the reaction mixture containing the hydrazone, add a catalytic amount of anhydrous zinc chloride.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

During the reaction, ammonia is evolved, and the color of the reaction mixture will likely darken.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add water and neutralize the excess acid with a sodium hydroxide solution.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

-

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching. Based on the spectrum of the related 5-aminoindole, the following absorptions are anticipated:

-

N-H stretching (amine and indole): A broad band in the region of 3200-3400 cm⁻¹.

-

Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹.

-

Aliphatic C-H stretching (methyl group): Peaks around 2850-2960 cm⁻¹.

-

C=C stretching (aromatic): Strong absorptions in the 1450-1600 cm⁻¹ region.

-

N-H bending: A band around 1600-1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the indole N-H proton, the amine N-H protons, and the methyl protons. The expected chemical shifts (in ppm, relative to TMS) are:

-

Indole N-H: A broad singlet around δ 7.5-8.5 ppm.

-

Aromatic protons (H4, H6, H7): Signals in the aromatic region (δ 6.5-7.5 ppm), with splitting patterns determined by their coupling with neighboring protons.

-

Amine N-H₂: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of δ 3.5-5.0 ppm.

-

Methyl protons (C2-CH₃): A singlet around δ 2.3-2.5 ppm.

-

Pyrrole proton (H3): A singlet or a narrow multiplet around δ 6.0-6.5 ppm.

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The predicted chemical shifts are:

-

Aromatic and indole ring carbons: Signals in the range of δ 100-140 ppm.

-

Methyl carbon (C2-CH₃): A signal in the aliphatic region, around δ 10-15 ppm.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z = 146. The fragmentation pattern would likely involve the loss of a methyl radical to give a fragment at m/z = 131, which would be a stable ion. Further fragmentation of the indole ring system would lead to other characteristic smaller fragments.

Biological Activity and Applications in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.

A significant area of interest is the use of this compound derivatives as inhibitors of protein kinases, which are key targets in cancer therapy. One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4]

VEGFR-2 Signaling Pathway

Inhibition of the VEGFR-2 signaling pathway is a validated strategy in oncology. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers a cascade of intracellular signaling events that lead to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.

Below is a simplified representation of the VEGFR-2 signaling pathway, which is a common target for inhibitors derived from scaffolds like this compound.

This diagram illustrates how the binding of VEGF to its receptor, VEGFR-2, initiates multiple downstream signaling cascades, including the PLCγ/PKC, PI3K/Akt, and Raf/MEK/ERK pathways.[1][3][5] These pathways collectively promote cellular responses essential for angiogenesis. Small molecule inhibitors, often developed from heterocyclic scaffolds such as this compound, are designed to block the kinase activity of VEGFR-2, thereby inhibiting these downstream signals and preventing the formation of new blood vessels in tumors.

References

- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Amino-2-methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-methylindole, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of experimentally-derived spectra in public databases, this guide combines known properties with predicted and characteristic spectroscopic features based on the analysis of related indole derivatives. All data is presented in a structured format to facilitate its use in research and development.

Core Spectroscopic Data

The spectroscopic data for this compound (C₉H₁₀N₂) is summarized below. The expected NMR chemical shifts are based on the analysis of substituted indoles, while the IR absorption frequencies are characteristic of the functional groups present in the molecule. The mass spectrometry data is based on its molecular weight and common fragmentation patterns of indole compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Protons |

| H-1 | ~8.0 | br s | 1H |

| H-3 | ~6.1 | s | 1H |

| H-4 | ~7.0 | d | 1H |

| H-6 | ~6.6 | dd | 1H |

| H-7 | ~6.9 | d | 1H |

| -CH₃ | ~2.4 | s | 3H |

| -NH₂ | ~3.5 | br s | 2H |

| ¹³C NMR | Chemical Shift (δ, ppm) | ||

| C-2 | ~136 | ||

| C-3 | ~100 | ||

| C-3a | ~129 | ||

| C-4 | ~111 | ||

| C-5 | ~142 | ||

| C-6 | ~110 | ||

| C-7 | ~122 | ||

| C-7a | ~130 | ||

| -CH₃ | ~13 |

Table 2: Infrared (IR) Spectroscopy Data (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and indole) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₃) |

| 1620-1580 | Medium-Strong | N-H bending (amine) and C=C stretching (aromatic) |

| 1500-1400 | Medium | C=C stretching (aromatic) |

| 1350-1250 | Medium | C-N stretching |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 146.08 | High | [M]⁺ (Molecular Ion)[1] |

| 131.07 | Medium | [M-NH]⁺ |

| 117.07 | Medium | [M-HCN-H]⁺ |

| 104.06 | Low | Further fragmentation |

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Data Acquisition:

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Place the sample on the ATR crystal or the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce a dilute solution of this compound into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization method suitable for a wider range of compounds and is often coupled with liquid chromatography (LC-MS).

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative intensity of ions as a function of their m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A logical workflow for the structural elucidation of this compound using various spectroscopic techniques.

References

Technical Guide: Solubility and Stability of 5-Amino-2-methylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 5-Amino-2-methylindole, a key building block in medicinal chemistry. Due to the limited availability of specific quantitative data in publicly accessible literature, this document combines reported qualitative and semi-quantitative information with detailed, representative experimental protocols for in-house determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Red to dark blue to black crystalline powder | [1] |

| Melting Point | 153-157 °C | [] |

| Boiling Point | 357.3 °C at 760 mmHg | [] |

| XLogP3 | 1.4 | [3] |

Solubility Profile

This compound exhibits solubility in a range of organic solvents. While precise solubility limits (e.g., in mg/mL) are not widely published, qualitative and calculated data provide guidance for solution preparation.

Qualitative Solubility

This compound is reported to be soluble in the following solvents:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

For enhanced solubility, it is recommended to warm the solution to 37°C and use sonication.[4]

Calculated Solution Preparation

The following table provides the calculated volumes of solvent required to prepare stock solutions of this compound at various concentrations, based on its molecular weight of 146.19 g/mol .[4]

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

| 1 mM | 6.8493 mL | 34.2466 mL | 68.4932 mL |

| 5 mM | 1.3699 mL | 6.8493 mL | 13.6986 mL |

| 10 mM | 0.6849 mL | 3.4247 mL | 6.8493 mL |

| 50 mM | 0.1370 mL | 0.6849 mL | 1.3699 mL |

| 100 mM | 0.0685 mL | 0.3425 mL | 0.6849 mL |

Stability Profile

This compound is sensitive to environmental conditions, necessitating careful handling and storage to maintain its integrity.

Qualitative Stability

The compound is reported to be sensitive to the following conditions:

-

Light: Susceptible to photodegradation.

-

Air: Prone to oxidation.

-

Heat: May degrade at elevated temperatures.

Recommended Storage Conditions

To ensure stability, this compound should be stored under the following conditions:

-

Temperature: 2 - 8 °C.[1]

-

Atmosphere: Under an inert gas, such as Argon.

-

Light: Protected from light.

Stock solutions should be prepared fresh on the day of use. If storage is necessary, solutions can be kept at ≤ -20°C for several months.[4]

Experimental Protocols

The following sections provide detailed, representative methodologies for determining the solubility and stability of this compound. These are standard protocols that can be adapted for specific laboratory requirements.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Objective: To determine the saturation solubility of this compound in a specified aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Calibrated analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

-

Generate a calibration curve by preparing a series of dilutions of the stock solution in the mobile phase to be used for HPLC analysis.

-

-

Sample Preparation:

-

Add an excess amount of this compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.

-

Cap the vial tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled chamber (e.g., 25°C or 37°C).

-

Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the larger particles to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid. Note: Adsorption of the compound to the filter should be assessed.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples, standard solutions, and a blank (buffer) by HPLC.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor. Report the result in mg/mL or µg/mL.

-

Caption: Workflow for Solubility Determination.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify the degradation pathways and intrinsic stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Stability chambers (temperature/humidity controlled)

-

Photostability chamber with controlled light source (ICH Q1B compliant)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter, vortex mixer, centrifuge

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., 60°C). A solid sample should also be tested.

-

Photolytic Degradation: Expose the stock solution (in a phototransparent container) and a solid sample to light in a photostability chamber, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration may be adjusted based on the observed degradation rate.

-

For acid/base hydrolysis, neutralize the samples before analysis.

-

-

Analysis:

-

Analyze all samples (stressed, control, and time zero) using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products. A PDA detector is useful for assessing peak purity.

-

Quantify the remaining percentage of this compound and the formation of degradation products at each time point.

-

-

Data Reporting:

-

Tabulate the percentage of the parent compound remaining and the percentage of major degradants formed under each stress condition.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Caption: Workflow for Forced Degradation Study.

Biological Context and Signaling Pathways

This compound is a valuable scaffold in medicinal chemistry, frequently used as a starting material for the synthesis of biologically active molecules. Its derivatives have been investigated as inhibitors of various enzymes involved in cell signaling.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, it serves as a precursor for inhibitors of key signaling proteins such as:

-

Monoamine Oxidase (MAO): Important in neurotransmitter metabolism.

-

Protein Kinase C theta (PKCθ): Involved in T-cell activation and immune responses.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis.

The diagram below illustrates a generalized signaling pathway where a downstream effector is blocked by an inhibitor synthesized from a this compound precursor.

Caption: Generalized Signaling Pathway Inhibition.

References

5-Amino-2-methylindole: A Comprehensive Technical Guide to its Biological Activity and Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methylindole is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its indole core, substituted with an amino group at the 5th position and a methyl group at the 2nd position, serves as a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound and its derivatives, detailed experimental protocols for their screening, and a summary of the signaling pathways implicated in their mechanisms of action. While much of the quantitative data available is on its derivatives, this document will serve as a valuable resource for researchers exploring the therapeutic potential of this chemical class.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, demonstrating notable anti-inflammatory, antimicrobial, antiviral, and antitumor properties.

Anti-inflammatory Activity

Several derivatives of this compound have been shown to possess anti-inflammatory properties. The mechanism of action for some indole derivatives involves the inhibition of key enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LOX). Inhibition of 5-LOX prevents the production of leukotrienes, which are potent inflammatory mediators.

Antimicrobial Activity

The this compound scaffold has been utilized in the synthesis of compounds with significant antimicrobial activity against a spectrum of bacteria and fungi. The specific mechanisms can vary, but some derivatives have been shown to disrupt bacterial cell membrane integrity.

Antiviral Activity

Derivatives of this compound have been explored for their potential to inhibit the replication of various viruses. For instance, certain indole derivatives have shown activity against Herpes Simplex Virus type 1 (HSV-1) and Vaccinia Virus (VV).

Antitumor Activity

A significant area of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to target various aspects of cancer cell biology, including the inhibition of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis.

Quantitative Biological Activity Data of this compound Derivatives

While specific quantitative bioactivity data for the parent this compound is not extensively available in the public domain, numerous studies have reported the activity of its derivatives. The following tables summarize some of this data.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound ID | Target Organism | MIC (µM) | Reference |

| 5d | S. aureus (ATCC 6538) | 37.9–113.8 | |

| 5d | En. cloacae (ATCC 35030) | 37.9–113.8 | |

| 5g | T. viride (IAM 5061) | - | |

| 3I-3U, 4L-4P | ESKAPE strains, MRSA | 2–16 µg/mL | |

| 5N-5P | ESKAPE strains, MRSA | 2–16 µg/mL |

Table 2: Antiviral Activity of this compound Derivatives

| Compound ID | Virus | EC50 (µM) | Cell Line | Reference |

| M-FA-142 | HSV-1 | - (Inhibited by ~3 orders of magnitude at 4 µg/mL) | Chick embryo cells | |

| M-FA-142 | Vaccinia Virus | - (Inhibited by ~1 order of magnitude at 4 µg/mL) | Chick embryo cells |

Table 3: Antitumor and Enzyme Inhibitory Activity of this compound Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| ICI207968 | 5-Lipoxygenase | 1.5 - 6.0 | |

| 49e | VEGFR-2 | 1.10 ± 0.08 nM | |

| 61 | VEGFR-2 | 43.1 nM | |

| 72a | VEGFR-2 | 0.067 | |

| QMJ-5 | HCT116 cells | 27.4 ± 1.8 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of this compound and its derivatives. Below are protocols for key assays mentioned in the literature.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Filter paper disks impregnated with the test compound (this compound derivative)

-

Standard antibiotic disks (positive control)

-

Solvent control disks

-

Incubator

Protocol:

-

Prepare a bacterial inoculum suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

-

Dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

-

Allow the plate to dry for a few minutes.

-

Aseptically apply the filter paper disks impregnated with the test compound, positive control, and solvent control onto the agar surface. Ensure the disks are placed with adequate spacing.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in millimeters) around each disk. The size of the zone indicates the degree of susceptibility.

Cytotoxicity and Antitumor Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) play a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of cancer, as tumors require a blood supply to grow and metastasize. Several indole derivatives have been developed as inhibitors of VEGFR-2, a key receptor in this pathway. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these inhibitors prevent its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

Potential Therapeutic Targets of 5-Amino-2-methylindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-2-methylindole scaffold represents a promising starting point for the development of novel therapeutics across a range of diseases. As a privileged structure in medicinal chemistry, indole derivatives have demonstrated a wide array of biological activities. The addition of an amino group at the 5-position and a methyl group at the 2-position provides a unique template for chemical modification, offering the potential for enhanced potency and selectivity toward various biological targets. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound derivatives, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of relevant biological pathways.

Overview of Potential Therapeutic Areas

Derivatives of the this compound core have shown potential in several key therapeutic areas, primarily driven by their ability to interact with crucial cellular targets. These areas include:

-

Oncology: Inhibition of key signaling pathways involved in tumor growth, angiogenesis, and cell cycle regulation.

-

Infectious Diseases: Disruption of essential microbial processes, leading to antibacterial and antifungal effects.

-

Inflammatory Diseases: Modulation of inflammatory pathways, particularly those involved in the production of inflammatory mediators.

-

Neurodegenerative Diseases: Potential for neuroprotection through various mechanisms, although this area is less explored for this specific scaffold.

This guide will focus on the most promising and well-documented targets within these areas.

Key Therapeutic Targets and Quantitative Data

While specific quantitative data for a wide range of this compound derivatives is still emerging, studies on closely related indole derivatives provide strong evidence for their potential therapeutic targets. The following tables summarize key inhibitory activities of various indole derivatives against these targets. It is important to note that these values serve as a strong rationale for the investigation of this compound analogs, but direct testing is required to confirm activity.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anti-cancer strategy.

| Compound Class | Specific Derivative/Reference | Target | Assay Type | IC50 (µM) | Reference |

| Indole-based Tyrphostin Derivatives | Compound 2b | VEGFR-2 | Kinase Assay | Not specified | [1] |

| Piperazinylquinoxaline Derivatives | Compound 11 | VEGFR-2 | Kinase Assay | 0.19 | [2] |

| Nicotinamide-based Derivatives | Compound 6 | VEGFR-2 | Kinase Assay | 0.06083 | [2] |

| Indole Scaffold-based Derivatives | Compound 18b | VEGFR-2 | Kinase Assay | 0.07 | [1] |

Note: The specific structures of these compounds are detailed in the cited literature.

Tubulin

Tubulin is the protein subunit of microtubules, which are essential for cell division. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.

| Compound Class | Specific Derivative/Reference | Target | Assay Type | IC50 (µM) | Reference |

| Thienopyridine Indole Derivatives | Compound [I] | Tubulin Polymerization | In vitro assay | 2.505 | [3][4] |

| 2-Phenylindole Derivatives | Compound 33 | Tubulin Polymerization | In vitro assay | <5 | [5] |

| 2-Phenylindole Derivatives | Compound 44 | Tubulin Polymerization | In vitro assay | <5 | [5] |

5-Lipoxygenase (5-LOX)

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[6] Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases such as asthma.

| Compound Class | Specific Derivative/Reference | Target | Assay Type | IC50 (µM) | Reference |

| 2-Amino-5-hydroxyindole Derivatives | Ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate (3n ) | 5-LOX | Cell-free assay | ~0.3 | [7] |

| Thiophene/Hydrazone Derivatives | Compound 7c | 5-LOX | In vitro assay | 2.60 | [8] |

| Thiophene/Hydrazone Derivatives | Compound 7f | 5-LOX | In vitro assay | 2.94 | [8] |

Microbial Targets

Indole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. The primary measure of this activity is the Minimum Inhibitory Concentration (MIC).

| Compound Class | Specific Derivative/Reference | Target Organism(s) | MIC (µM) | Reference |

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives | Compound 5d | S. aureus, E. cloacae | 37.9 - 113.8 | [9][10] |

| Indolyl Derivatives with Amino-Guanidinium Moieties | Compound 4P | K. pneumoniae | 4 - 8 (µg/mL) | [8] |

| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Compound 8 | B. cereus, S. aureus | 0.004 - 0.03 (mg/mL) | [11] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by this compound derivatives is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate the key pathways for the identified therapeutic targets.

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 by small molecules typically occurs at the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent downstream signaling cascade that promotes angiogenesis.

Tubulin Polymerization Dynamics

Tubulin inhibitors interfere with the dynamic process of microtubule assembly (polymerization) and disassembly (depolymerization), which is essential for the formation of the mitotic spindle during cell division.

5-Lipoxygenase Pathway

5-LOX catalyzes the initial steps in the conversion of arachidonic acid to pro-inflammatory leukotrienes. Inhibitors block this enzymatic activity, reducing the production of these inflammatory mediators.

General Workflow for Target-Based Drug Discovery

The process of identifying and validating therapeutic targets for novel compounds like this compound derivatives follows a structured workflow.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the activity of compounds against the identified therapeutic targets.

VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Principle: A luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).

-

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compound (this compound derivative)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well white plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the substrate.

-

Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

-

Materials:

-

Purified tubulin (>99%)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Test compound

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

On ice, prepare the tubulin solution in polymerization buffer with GTP and glycerol.

-

Add the test compound dilutions to a 96-well plate.

-

Initiate polymerization by adding the cold tubulin solution to the wells and immediately placing the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance versus time to generate polymerization curves.

-

Determine the effect of the compound on the rate and extent of polymerization. The IC50 can be calculated from the inhibition of the polymerization rate at various compound concentrations.

-

5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of 5-LOX.

-

Principle: A fluorometric assay where the 5-LOX enzyme converts a substrate to an unstable intermediate, which then reacts with a probe to generate a fluorescent product.

-

Materials:

-

5-LOX enzyme

-

5-LOX assay buffer

-

5-LOX substrate (e.g., arachidonic acid)

-

Fluorescent probe

-

Test compound

-

Positive control inhibitor (e.g., Zileuton)

-

96-well white plate

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

To the wells of a 96-well plate, add the assay buffer and the test compound dilutions.

-

Add the 5-LOX enzyme to all wells except the blank.

-

Add the fluorescent probe to all wells.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Initiate the reaction by adding the 5-LOX substrate.

-

Immediately measure the fluorescence kinetics (e.g., Ex/Em = 500/536 nm) over time.

-

Calculate the rate of reaction (slope) for each well.

-

Determine the percent inhibition and calculate the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A broth microdilution method where a standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium.

-

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound

-

96-well microtiter plates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).

-

Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (growth) or measure the optical density at 600 nm.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. The evidence from related indole derivatives strongly suggests that key targets for this class of compounds include VEGFR-2, tubulin, 5-lipoxygenase, and various microbial enzymes. The functional groups at the 2 and 5 positions of the indole ring provide ample opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and systematic evaluation of a diverse library of this compound derivatives against these and other potential targets. The detailed experimental protocols provided in this guide offer a framework for such investigations. A comprehensive understanding of the structure-activity relationships will be crucial for advancing these promising compounds from early-stage discovery to preclinical and clinical development. The continued exploration of this chemical space is warranted and has the potential to yield novel and effective treatments for a range of human diseases.

References

- 1. Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

5-Amino-2-methylindole: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-2-methylindole is a heterocyclic aromatic compound that has emerged as a crucial building block in the landscape of organic synthesis. Its unique structural features, particularly the presence of a reactive amino group on the indole scaffold, render it a versatile precursor for the development of a wide array of functional molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the synthesis of pharmaceuticals and other bioactive compounds. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point ranging from 153-157 °C. It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone. The structural and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂ |